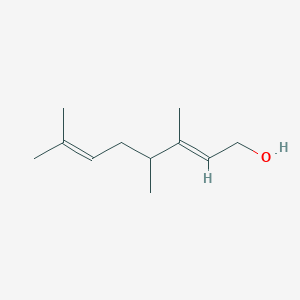

3,4,7-Trimethyl-2E,6-octadien-1-ol

Descripción general

Descripción

3,4,7-Trimethyl-2E,6-octadien-1-ol is a monoterpenoid compound with the molecular formula C11H20O . It is a type of fatty alcohol and belongs to the class of fatty acyls . This compound is known for its distinct structure, which includes three methyl groups and a double bond in the E-configuration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-Trimethyl-2E,6-octadien-1-ol typically involves the use of starting materials such as isoprene units. One common method is the acid-catalyzed hydration of myrcene, which yields the desired alcohol . The reaction conditions often include the use of strong acids like sulfuric acid or phosphoric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the addition of water to the double bond.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the catalytic hydrogenation of myrcene. This process involves the use of metal catalysts such as palladium or platinum, which help in the selective reduction of the double bonds to form the alcohol . The reaction is typically conducted under high pressure and temperature to ensure complete conversion of the starting material.

Análisis De Reacciones Químicas

Synthetic Routes and Catalytic Hydrogenation

The synthesis of 2,4,7-trimethyloct-6-en-1-ol (structurally similar to the queried compound) involves catalytic hydrogenation of α,β-unsaturated aldehydes. For example:

-

Substrate : (E)-2,4,7-Trimethylocta-2,6-dienal

-

Catalyst : Palladium (Pd) or Nickel (Ni) under hydrogen atmosphere .

-

Conditions : Ethyl acetate solvent, room temperature, overnight reaction .

-

Yield : 74.1% after purification via column chromatography (isohexane:ethyl acetate = 10:1) and Kugelrohr distillation .

Key Data :

| Reaction Step | Conditions | Yield/Purity |

|---|---|---|

| Hydrogenation of dienal | H₂, Pd/Ni, RT, ethyl acetate | 74.1% yield |

| Purification | Column chromatography, distillation | >94% purity |

Oxidation and Functional Group Interconversion

Terpene alcohols like geraniol (3,7-dimethyl-2,6-octadien-1-ol) undergo oxidation to aldehydes or ketones. Analogous reactions for trimethyloctenol derivatives may include:

-

Oxidation : Using CrO₃ or MnO₂ to yield α,β-unsaturated aldehydes .

-

Epoxidation : Titanosilicate catalysts (e.g., TS-1) with H₂O₂ or tert-butyl hydroperoxide selectively epoxidize double bonds .

Example :

-

Epoxidation of geraniol yields furano- and pyrano-oxides, influenced by catalyst acidity and pore geometry .

Esterification and Derivative Formation

2,4,7-Trimethyloct-6-en-1-ol can form esters for fragrance applications:

-

Salicylate esters : Reacting with amyl salicylate or benzyl salicylate enhances stability in perfumes .

-

Acetylation : Using acetyl chloride or acetic anhydride under basic conditions to produce acetate derivatives .

Applications :

Stereochemical Transformations

Isomerization and stereocontrol are critical for fragrance profiles:

-

Cis-trans isomerization : Acid-catalyzed or photochemical methods alter double-bond geometry .

-

Chiral resolution : Chromatographic separation of diastereomers (e.g., 42.8% vs. 51.5% in 2,4,7-trimethyloct-6-en-1-ol) .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Applications in Fragrance Industry

1. Fragrance Ingredient

3,4,7-Trimethyl-2E,6-octadien-1-ol is widely utilized as a fragrance ingredient due to its floral and citrus notes. It enhances the freshness and cleanliness of perfumed products without altering their overall scent profile. The compound is particularly valued for its "bloom" effect—a sensory characteristic that signifies a powerful fragrance experience .

2. Perfume Composition

The compound can be incorporated into various perfumed products such as:

- Fine perfumery (e.g., perfumes, Eau de Cologne)

- Functional fragrances (e.g., household cleaners)

- Personal care products (e.g., body lotions)

Typical usage concentrations range from 0.001% to 30% by weight depending on the product type and desired fragrance intensity .

Applications in Flavor Industry

This compound is also used in food flavoring due to its pleasant aroma and taste profile. It is commonly found in:

- Beverages (e.g., fruit-flavored drinks)

- Confectionery (e.g., candies)

The compound contributes to fruity flavors reminiscent of citrus fruits .

Case Studies

Case Study 1: Perfume Development

A study on the formulation of a new perfume highlighted the incorporation of this compound to achieve a fresh floral note. The perfumer reported that the addition of this compound enhanced the overall complexity of the scent while maintaining a balance with other ingredients like aldehydes and floral oils. The resulting fragrance received positive consumer feedback for its refreshing qualities.

Case Study 2: Household Products

In developing an eco-friendly household cleaner, researchers included this compound to mask unpleasant chemical odors. The cleaner was evaluated for its effectiveness in odor neutralization and cleaning power. Results indicated that the cleaner not only performed well but also left behind a pleasant citrus scent that improved user satisfaction.

Regulatory Considerations

The use of this compound in consumer products is subject to regulations governing fragrance ingredients. Compliance with safety assessments and labeling requirements ensures that products containing this compound are safe for consumer use .

Mecanismo De Acción

The mechanism of action of 3,4,7-Trimethyl-2E,6-octadien-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering specific cellular responses . Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death .

Comparación Con Compuestos Similares

Similar Compounds

Geraniol: 3,7-Dimethyl-2,6-octadien-1-ol

Nerol: cis-3,7-Dimethyl-2,6-octadien-1-ol

Farnesol: 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-

Uniqueness

3,4,7-Trimethyl-2E,6-octadien-1-ol is unique due to its specific arrangement of methyl groups and the E-configuration of its double bond. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications .

Actividad Biológica

Overview

3,4,7-Trimethyl-2E,6-octadien-1-ol, commonly referred to as TMO, is a monoterpenoid compound with the molecular formula C11H20O. It is known for its diverse biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of TMO, focusing on its mechanisms of action, applications in various fields, and comparative studies with related compounds.

Chemical Structure

The structure of TMO features a unique arrangement of methyl groups and an E-configuration of its double bond, contributing to its distinct chemical properties.

Synthesis Methods

TMO can be synthesized through several methods:

- Acid-Catalyzed Hydration of Myrcene : This method involves hydration reactions leading to the formation of TMO.

- Catalytic Hydrogenation : In industrial settings, TMO is produced via the catalytic hydrogenation of myrcene using metal catalysts like palladium or platinum.

Antimicrobial Properties

Research indicates that TMO exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance:

- Bacterial Inhibition : TMO has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations.

- Fungal Activity : It also demonstrates antifungal properties against pathogens such as Candida albicans and Aspergillus niger.

The minimum inhibitory concentrations (MIC) for these organisms are summarized in Table 1.

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The mechanism by which TMO exerts its biological effects involves interaction with cellular membranes and potential modulation of enzyme activity. It is believed that TMO disrupts the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, it may act as a ligand for specific receptors involved in immune responses .

Study on Antifungal Activity

In a controlled study published in 2023, TMO was tested against Candida albicans in vitro. The results demonstrated that TMO not only inhibited fungal growth but also reduced biofilm formation significantly compared to control groups. This suggests potential applications in treating fungal infections resistant to conventional therapies .

Comparative Study with Geraniol and Farnesol

A comparative analysis was conducted to evaluate the effectiveness of TMO against similar compounds like geraniol and farnesol. The study revealed that TMO had superior antimicrobial activity compared to geraniol but was less effective than farnesol under certain conditions. The findings are summarized in Table 2.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antifungal |

| Geraniol | 32 | Antifungal |

| Farnesol | 8 | Antifungal |

Applications in Industry

TMO is utilized in various industries due to its pleasant aroma and biological properties:

- Cosmetics and Personal Care : It is incorporated into fragrances and skin care products for its antimicrobial properties.

- Pharmaceuticals : Ongoing research aims to explore its potential as a therapeutic agent against infections.

- Food Industry : Its antimicrobial properties make it a candidate for use as a natural preservative .

Propiedades

IUPAC Name |

(2E)-3,4,7-trimethylocta-2,6-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10,12H,6,8H2,1-4H3/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIKDJYPRJOHLN-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C(C)C)C(=CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC=C(C)C)/C(=C/CO)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.